Dimethylamino-PEG11
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Overview
Description
Dimethylamino-PEG11 is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by exploiting the ubiquitin-proteasome system. This compound is particularly valued for its role in enhancing the solubility and stability of these therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylamino-PEG11 is synthesized through a series of ethoxylation reactions, where ethylene oxide is reacted with dimethylamine. The process involves the sequential addition of ethylene oxide units to the dimethylamine, resulting in the formation of a PEG chain with a terminal dimethylamino group. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired chain length and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethylamino-PEG11 undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation Reactions: The PEG chain can undergo oxidation, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form primary amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include substituted amines or amides.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include primary amines or alcohols.
Scientific Research Applications
Dimethylamino-PEG11 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies and neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and drug delivery systems
Mechanism of Action
Dimethylamino-PEG11 functions as a linker in PROTACs, which consist of two ligands connected by a PEG chain. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of disease-causing proteins .
Comparison with Similar Compounds
Similar Compounds
Dimethylamino-PEG4: A shorter PEG-based linker with similar properties but reduced solubility and stability.
Dimethylamino-PEG8: An intermediate-length PEG linker with balanced solubility and stability.
Dimethylamino-PEG12: A longer PEG linker with enhanced solubility but potentially reduced cellular permeability
Uniqueness
Dimethylamino-PEG11 is unique due to its optimal balance of solubility, stability, and cellular permeability. Its length allows for efficient conjugation with various ligands and proteins, making it a versatile tool in the synthesis of PROTACs and other bioconjugates .
Properties
Molecular Formula |
C24H51NO11 |
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Molecular Weight |
529.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H51NO11/c1-25(2)3-5-27-7-9-29-11-13-31-15-17-33-19-21-35-23-24-36-22-20-34-18-16-32-14-12-30-10-8-28-6-4-26/h26H,3-24H2,1-2H3 |
InChI Key |
HUMALLUMZYFMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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